molecular formula C12H15ClN2O2 B8524977 3-Chloro-5-(4-methyl-piperazin-1-yl)-benzoic acid

3-Chloro-5-(4-methyl-piperazin-1-yl)-benzoic acid

Cat. No. B8524977
M. Wt: 254.71 g/mol
InChI Key: WVQZMPOGMIALCN-UHFFFAOYSA-N
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Patent
US08110573B2

Procedure details

To 3-chloro-5-(4-methyl-piperazin-1-yl)-benzonitrile (1.4 g, 5.9 mmol) dissolved in ethanol (10 ml) was added 2M NaOH (20 ml) and reaction mixture was heated at reflux for 20 hours. The mixture was reduced in vacuo and the crude product was acidified in 1N HCl to pH 6 and partitioned between EtOAc and H2O. The organic layer was evaporated to dryness in vacuo to give 0.7 g of the title compound as a white solid (LC/MS: Rt 1.67, [M+H]+ 256, acidic method).
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=C([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)[CH:9]=1)C#N.[OH-:17].[Na+].[CH2:19]([OH:21])[CH3:20]>Cl>[Cl:1][C:2]1[CH:3]=[C:20]([CH:7]=[C:8]([N:10]2[CH2:15][CH2:14][N:13]([CH3:16])[CH2:12][CH2:11]2)[CH:9]=1)[C:19]([OH:17])=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC=1C=C(C#N)C=C(C1)N1CCN(CC1)C
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
partitioned between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated to dryness in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=C(C1)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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